REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[N:6]([CH3:14])[C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:14][N:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[C:5]1[CH2:3][NH:2][CH3:1] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
23.45 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1N(C2=CC=CC=C2C1)C
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Type
|
CUSTOM
|
Details
|
with overhead stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3-liter 3-necked roundbottom flask equipped
|
Type
|
ADDITION
|
Details
|
was added via syringe
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting light yellow solution was heated at gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled in ice
|
Type
|
CUSTOM
|
Details
|
quenched by the sequential dropwise addition of H2O (9.5 mL), 15% NaOH (9.5 mL), and H2O (28.5 mL)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite®
|
Type
|
WASH
|
Details
|
the filter pad was washed thoroughly with THF
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (10% MeOH/CHCl3 containing 0.5% conc. NH4OH)
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=CC=CC=C12)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.17 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |